N-[(furan-2-yl)methyl]-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-[(furan-2-yl)methyl]-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a structurally complex pyrrolo[3,2-d]pyrimidinone derivative. Its core consists of a fused pyrrole-pyrimidine ring system substituted at position 3 with a 3-methoxyphenylmethyl group and at position 7 with a phenyl group. A thioether linkage at position 2 connects the core to an acetamide moiety, which is further modified with a furan-2-ylmethyl substituent. This compound’s design leverages heterocyclic diversity and functional group modifications to optimize physicochemical and pharmacological properties, a strategy common in kinase inhibitor and anticancer agent development .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O4S/c1-34-20-10-5-7-18(13-20)16-31-26(33)25-24(22(15-29-25)19-8-3-2-4-9-19)30-27(31)36-17-23(32)28-14-21-11-6-12-35-21/h2-13,15,29H,14,16-17H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAESIPZWYQDXLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NCC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(furan-2-yl)methyl]-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
Structural Features
- Furan Ring : Contributes to the compound's reactivity and interaction with biological targets.
- Pyrrolo[3,2-d]pyrimidine Moiety : Known for its role in various biological activities, including anticancer properties.
- Methoxyphenyl Group : Enhances lipophilicity and may influence the compound's interaction with cellular membranes.
Anticancer Activity
Recent studies have indicated that compounds containing pyrrolo[3,2-d]pyrimidine structures exhibit significant anticancer activity. For instance, a derivative similar to the target compound demonstrated IC50 values against various cancer cell lines, indicating potent cytotoxicity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Similar Compound A | HT29 (Colon Cancer) | 10.4 |
| Similar Compound B | MCF7 (Breast Cancer) | 5.4 |
The presence of electron-withdrawing groups has been shown to enhance the anticancer activity of such compounds by improving their binding affinity to target proteins involved in cancer progression .
Enzyme Inhibition
The compound is also being studied for its potential as an enzyme inhibitor. Inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have been observed in related compounds. For example:
| Enzyme | IC50 (µM) |
|---|---|
| AChE | 19.2 |
| BChE | 13.2 |
These findings suggest that modifications on the phenyl ring can significantly alter inhibitory potency .
The mechanisms through which this compound exerts its biological effects include:
- Interaction with DNA : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Modulation : By inhibiting specific enzymes, it can alter metabolic pathways critical for cancer cell survival.
- Induction of Apoptosis : It may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Study on Anticancer Efficacy
A study published in 2019 evaluated a series of pyrrolo[3,2-d]pyrimidine derivatives for their anticancer effects using multicellular spheroid models. The results showed that modifications in the side chains significantly impacted cell viability and apoptosis rates .
In Vivo Studies
In vivo studies are necessary to validate the efficacy observed in vitro. Preliminary animal studies have shown promising results in tumor reduction when treated with similar compounds, suggesting potential for further clinical development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
- Pyrrolo[3,2-d]pyrimidinone vs. Thieno[2,3-d]pyrimidinone: describes 2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide, where the pyrrolo ring is replaced with a thieno (thiophene-fused) system. Thieno analogs often exhibit altered electronic properties and binding affinities due to sulfur’s larger atomic radius and reduced basicity compared to nitrogen . This substitution may influence solubility and metabolic stability.
- Pyrrolo[3,2-d]pyrimidinone vs. Pyrolo[2,3-d]pyrimidine: Compounds in feature a pyrolo[2,3-d]pyrimidine scaffold lacking the 4-oxo group.
Substituent Variations at Position 3
- 3-Methoxyphenylmethyl vs. 3-Butyl: The target compound’s 3-methoxyphenylmethyl group introduces aromaticity and methoxy-mediated hydrogen bonding, contrasting with the aliphatic butyl group in 2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide ().
- 3-Allyl (Prop-2-enyl): highlights a thieno[2,3-d]pyrimidinone derivative with a 3-allyl group. Allyl substituents can participate in covalent binding or oxidative metabolism, which may affect both potency and toxicity profiles .
Modifications to the Acetamide Side Chain
Furan-2-ylmethyl vs. 2-Methylphenyl :
The target compound’s furan-2-ylmethyl group contributes to π-π stacking interactions and moderate polarity, whereas the 2-methylphenyl group in offers greater hydrophobicity. Furan rings are prone to oxidative metabolism, which may shorten half-life compared to aryl substituents .
Sulfur-Containing Linkages
- Thioether vs. Sulfonamide :
describes sulfonamide-based derivatives (e.g., N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide ). Sulfonamides are more polar and acidic (pKa ~10) than thioethers, influencing solubility and bioavailability. Thioethers, as in the target compound, provide greater flexibility and reduced metabolic susceptibility compared to sulfonamides .
Analytical Characterization
- NMR : The target compound’s ¹H-NMR would show signals for the furan protons (δ 6.2–7.4 ppm), methoxy group (δ ~3.8 ppm), and pyrrolo-pyrimidine aromatic protons (δ 7.5–8.2 ppm), similar to analogs in and .
- Mass Spectrometry: ESI-HRMS would confirm the molecular ion ([M+H]⁺ expected ~550–560 Da). Molecular networking () could cluster it with other thioether-containing pyrrolo-pyrimidinones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
